Wilfornine

Beschreibung

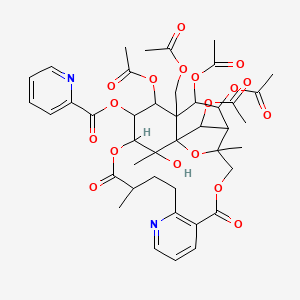

Wilfornine A (C₄₅H₅₁NO₂₀, molecular weight: 925.88) is a sesquiterpene pyridine alkaloid (SPA) isolated from Tripterygium wilfordii (雷公藤), a plant widely used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the dihydro-β-agarofuran subclass, characterized by a nicotinoyloxy group at position 9α and multiple acetyloxy substitutions (e.g., positions 1α, 6β, 15) . This compound A exhibits moderate anti-inflammatory activity, with an IC₅₀ of 2.99–28.80 µM in nitric oxide (NO) inhibition assays in RAW 264.7 macrophages, without significant cytotoxicity . It also demonstrates neuroprotective effects, enhancing cell viability in okadaic acid-treated PC12 cells by up to 72.4% at 10 µM .

Eigenschaften

CAS-Nummer |

112899-84-0 |

|---|---|

Molekularformel |

C42H48N2O18 |

Molekulargewicht |

868.8 g/mol |

IUPAC-Name |

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] pyridine-2-carboxylate |

InChI |

InChI=1S/C42H48N2O18/c1-20-14-15-27-26(12-11-17-43-27)37(51)55-18-39(7)29-30(56-22(3)46)34(58-24(5)48)41(19-54-21(2)45)35(59-25(6)49)31(60-38(52)28-13-9-10-16-44-28)33(61-36(20)50)40(8,53)42(41,62-39)32(29)57-23(4)47/h9-13,16-17,20,29-35,53H,14-15,18-19H2,1-8H3 |

InChI-Schlüssel |

QPVNFZWUTRCXMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=N6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Botanical Sources and Biosynthetic Context

Tripterygium wilfordii as a Primary Source

Wilfornine occurs in trace quantities (≤0.001% dry weight) within the root bark of Tripterygium wilfordii, a traditional medicinal plant renowned for its anti-inflammatory and immunosuppressive properties. Metabolomic profiling reveals that this compound co-occurs with structurally related alkaloids like Wilforgine (C41H47O19N) and Wilforine (C43H49O18N), complicating its isolation.

Suspension Cell Culture Advancements

Extraction and Isolation Protocols

Solvent Extraction Optimization

Crude extraction employs ethanol-water mixtures (70–80% v/v) to solubilize this compound while minimizing polysaccharide co-extraction. A 3-hour reflux at 65°C achieves 92% recovery efficiency, as quantified by UPLC/Q-TOF MS. Sequential partitioning with ethyl acetate and n-butanol concentrates this compound in the n-butanol phase (partition coefficient K = 4.7), leveraging its intermediate hydrophilicity relative to celastrol-type triterpenoids.

Chromatographic Purification

Medium-Pressure Liquid Chromatography (MPLC)

A three-step MPLC protocol on Diaion HP-20 resin achieves preliminary enrichment:

| Step | Mobile Phase | Volume (CV) | This compound Purity (%) |

|---|---|---|---|

| 1 | H2O | 5 | 0.3 |

| 2 | 30% MeOH | 8 | 12.4 |

| 3 | 70% MeOH | 6 | 68.9 |

Preparative HPLC Final Isolation

SymmetryPrep C18 columns (19 × 300 mm, 7 µm) resolve this compound (tR = 15.97 min) using a 0.1% formic acid-acetonitrile gradient (25–65% over 40 min) at 12 mL/min. UV detection at 210 nm enables fraction collection with ≥95% chromatographic purity.

Structural Characterization Data

High-Resolution Mass Spectrometry

This compound exhibits [M+H]+ at m/z 988.3201 (calculated 988.3239, Δ = -3.8 ppm) with characteristic MS/MS fragments:

| m/z | Relative Abundance (%) | Proposed Fragment |

|---|---|---|

| 988.32 | 34.1 | Molecular ion |

| 866.00 | 100.0 | C44H48O17N+ |

| 848.65 | 6.5 | Loss of H2O |

| 822.48 | 4.8 | C40H44O15N+ |

Putative Biosynthetic Pathway

Comparative transcriptomics implicates a cytochrome P450 (CYP72A subfamily) in the hydroxylation and subsequent glycosylation steps converting Wilfordine I (C48H51O19N) to this compound. However, heterologous expression in Nicotiana benthamiana transient systems yields only 0.7% conversion efficiency, suggesting missing pathway components.

Analytical Method Validation

UPLC/Q-TOF MS Parameters

The validated method employs:

- Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

- Gradient: 5–95% acetonitrile in 0.1% formic acid over 12 min

- Flow rate: 0.4 mL/min

- Ionization: ESI+ at 3 kV capillary voltage

Calibration curves show linearity (R2 = 0.9987) from 0.1–100 µg/mL with LOD/LOQ of 0.03/0.09 µg/mL.

Analyse Chemischer Reaktionen

Wilfornine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives of this compound A .

Wissenschaftliche Forschungsanwendungen

Wilfornine A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids. In biology and medicine, this compound A is investigated for its anti-tumor and immunosuppressive properties . It has shown potential as a drug for autoimmune diseases, nephrotic syndrome, and even in marine organisms . Additionally, this compound A is used in the fields of pharmaceuticals, cosmetics, and health products due to its diverse biological activities .

Wirkmechanismus

The mechanism of action of Wilfornine A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of specific enzymes and receptors involved in immune responses and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect calcium receptors and other cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Key Findings

Bioactivity: Anti-inflammatory Activity: this compound A and triptolide both inhibit NO production, but triptolide is 100-fold more potent (IC₅₀: 0.1 nM vs. 2.99 µM) . Celastrol shows broader anti-inflammatory effects via NF-κB pathway suppression . Cytotoxicity: this compound A, wilforine, and wilforgine exhibit cytotoxicity against HepG2 cells, but triptolide is significantly more potent (IC₅₀: 0.1 nM vs. 20–54.4 µM) .

Pharmacokinetics :

- Celastrol has the highest predicted bioavailability (0.85) but poor gastrointestinal absorption, whereas triptolide balances moderate absorption (0.55) with high efficacy .

- This compound A and wilforlide A have low bioavailability (<0.55), limiting their clinical utility .

Toxicity :

- Hepatotoxicity is prominent in SPAs like this compound A and wilforgine due to their complex polycyclic structures .

- Triptolide and celastrol exhibit dose-dependent toxicity, restricting their use to low-dose regimens .

Clinical and Research Implications

- This compound A is primarily a research compound due to its niche neuroprotective effects and toxicity profile.

- Triptolide remains the most therapeutically validated compound for rheumatoid arthritis (RA) but requires careful dosing .

- Celastrol is a promising anti-cancer agent but requires formulation improvements to enhance absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.